2,2,2-Trichloroethane-1-sulfonyl chloride
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Overview
Description
2,2,2-Trichloroethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C2H2Cl4O2S. It is a sulfonyl chloride derivative, characterized by the presence of three chlorine atoms attached to the ethane backbone and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethane-1-sulfonyl chloride can be synthesized through the chlorination of ethanesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the ethane backbone.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Elimination Reactions: Under certain conditions, it can undergo elimination to form vinyl sulfonates.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as iron(III) chloride and aluminum chloride are often used to facilitate reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Vinyl Sulfonates: Formed through elimination reactions.
Scientific Research Applications
2,2,2-Trichloroethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The presence of three chlorine atoms enhances the electrophilicity of the compound, making it a potent reagent for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: A similar compound with one chlorine atom on the ethane backbone.
2,2-Dichloroethanesulfonyl chloride: A compound with two chlorine atoms on the ethane backbone.
2,2,2-Trifluoroethanesulfonyl chloride: A fluorinated analog with three fluorine atoms instead of chlorine.
Uniqueness
2,2,2-Trichloroethane-1-sulfonyl chloride is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electrophilic properties. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2,2,2-trichloroethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWRAKGWZMUEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-00-4 |
Source
|
Record name | 2,2,2-trichloroethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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